molecular formula C17H18ClNOS B5558652 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B5558652
M. Wt: 319.8 g/mol
InChI Key: UQFOJWJFALFSBD-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a chemical compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorophenyl group, a dimethylphenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thioacetic acid to introduce the sulfanyl group, followed by acylation with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and dimethylphenyl groups, along with the sulfanyl group, allows for diverse chemical reactivity and biological activity .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-3-8-16(13(2)9-12)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFOJWJFALFSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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